3-(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl)-propionic acid
Overview
Description
“7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C9H7ClN2O4S and a molecular weight of 274.68 .
Synthesis Analysis
Quinoxaline-2, 3-dione can be obtained from the cyclocondensation reaction of o-phenylene diamine with oxalic acid. This is then reacted with chlorosulphonic acid under cold conditions followed by a reaction with various benzimidazoles to give 2, 3-dioxo-1, 2, 3, 4-tetrahydroquinoxaline-6-sulphonyl benzimidazoles .Molecular Structure Analysis
The molecular structure of “7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” includes a quinoxaline ring, which is a type of heterocyclic compound. The quinoxaline ring is fused with a benzene ring and contains two nitrogen atoms .Chemical Reactions Analysis
The synthesis of “7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride” involves a cyclocondensation reaction followed by a reaction with chlorosulphonic acid and various benzimidazoles .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.576±0.06 g/cm3 and a predicted pKa of 9.04±0.20. Its melting point is 300 °C .Scientific Research Applications
Synthesis and Derivatives
- Research has explored the synthesis of various sulfonylmethylquinoxalines, including derivatives of 3-Sulfonylmethylquinoxalin-2(1H)-ones. These compounds have potential applications in chemical and pharmaceutical research (Ibrahim, Elwahy, & Hashem, 1995).
Catalysis in Drug Synthesis
- Nanocrystalline titania-based sulfonic acid has been used as a catalyst in the synthesis of quinoxalines. This method is particularly useful for heat- or acid-sensitive substrates, which is significant in drug synthesis (Atghia & Beigbaghlou, 2013).
Green Synthesis Methods
- The development of environmentally friendly synthetic methods for quinoxaline derivatives, including 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide, has been a focus of research. These methods are efficient and reduce environmental impact (Festus & Craig, 2021).
Anticancer Activity
- Certain derivatives of quinoxalines, like the methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, have been synthesized and tested for their anticancer activity. These studies help in understanding the potential of these compounds in cancer treatment (El Rayes et al., 2019).
Antimicrobial Activity
- Quinoxalinesulfonyl derivatives, including those related to the compound , have been synthesized and tested for their antimicrobial activity. This research contributes to the development of new antibacterial and antifungal agents (Obafemi & Akinpelu, 2005).
Mechanism of Action
Target of Action
Similar compounds such as quinoxaline-2,3-dione derivatives have been studied for their activity against human epithelial carcinoma cell lines .
Mode of Action
It’s known that quinoxaline-2,3-dione derivatives interact with their targets, leading to changes that can inhibit the growth of certain cells .
Biochemical Pathways
It’s known that quinoxaline-2,3-dione derivatives can affect various biochemical pathways, leading to downstream effects such as growth inhibition of certain cells .
Result of Action
It’s known that quinoxaline-2,3-dione derivatives can show moderate cytotoxicity, indicating that they can kill cells or prevent their growth .
Properties
IUPAC Name |
3-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6S/c14-9(15)3-4-20(18,19)6-1-2-7-8(5-6)13-11(17)10(16)12-7/h1-2,5H,3-4H2,(H,12,16)(H,13,17)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDBHVMLBWBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)CCC(=O)O)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352576 | |
Record name | 3-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-98-9 | |
Record name | 3-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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